molecular formula C9H7F6N B14257326 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline CAS No. 476335-54-3

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline

Cat. No.: B14257326
CAS No.: 476335-54-3
M. Wt: 243.15 g/mol
InChI Key: XTEBLARUAVEBRF-UHFFFAOYSA-N
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Description

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline is an organic compound characterized by the presence of a hexafluoropropyl group attached to an aniline moiety. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline typically involves the reaction of aniline with hexafluoropropylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline is largely dependent on its interaction with molecular targets, such as enzymes or receptors. The hexafluoropropyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used as a solvent and reagent in organic synthesis.

    Hexafluoroisopropyl alcohol: Another fluorinated alcohol with applications in chemical synthesis and materials science.

Uniqueness: 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline is unique due to the presence of both the aniline and hexafluoropropyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

476335-54-3

Molecular Formula

C9H7F6N

Molecular Weight

243.15 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)aniline

InChI

InChI=1S/C9H7F6N/c10-8(11,12)7(9(13,14)15)5-1-3-6(16)4-2-5/h1-4,7H,16H2

InChI Key

XTEBLARUAVEBRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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